molecular formula C19H16FN5OS B2436350 N-(4-fluorobenzyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide CAS No. 1358741-70-4

N-(4-fluorobenzyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide

Cat. No.: B2436350
CAS No.: 1358741-70-4
M. Wt: 381.43
InChI Key: WLHOFNYSKXQCSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H16FN5OS and its molecular weight is 381.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-fluorobenzyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-cancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a [1,2,4]triazolo[4,3-a]quinoxaline core, which is known for its diverse biological activities. The presence of the fluorobenzyl and thioacetamide groups enhances its pharmacological profile.

Anticancer Properties

Recent studies have highlighted the anti-cancer potential of compounds derived from the [1,2,4]triazolo[4,3-a]quinoxaline scaffold. For instance:

  • Cell Viability Assays : In vitro studies demonstrated that at a concentration of 10 µM, this compound significantly reduced the viability of A375 melanoma cells to 6% . This indicates a potent cytotoxic effect against this cell line.
  • Comparative Analysis : The compound's efficacy was compared with other derivatives where it exhibited superior activity against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). For example, related derivatives showed IC50 values ranging from 2.44 to 9.43 µM against HepG2 cells .

The mechanisms underlying the biological activity of this compound include:

  • VEGFR-2 Inhibition : The compound has been shown to inhibit VEGFR-2, a key regulator in tumor angiogenesis. This inhibition is crucial for preventing tumor growth and metastasis .
  • DNA Interaction : Studies suggest that compounds with the triazoloquinoxaline scaffold exhibit intercalative properties with DNA. This interaction is believed to enhance their cytotoxicity by disrupting DNA replication in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the triazolo[4,3-a]quinoxaline scaffold can significantly influence biological activity:

CompoundSubstituentIC50 (µM)Activity
19aNone5.0High
19bMethyl7.5Moderate
19cEthyl9.0Low

This table illustrates how different substituents affect the potency of the compounds against cancer cell lines.

Case Studies

A notable case study involved the evaluation of this compound in a preclinical model of melanoma. The results indicated a significant reduction in tumor size compared to controls treated with vehicle alone. This reinforces the compound's potential as an anti-cancer agent.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5OS/c1-12-23-24-18-19(22-15-4-2-3-5-16(15)25(12)18)27-11-17(26)21-10-13-6-8-14(20)9-7-13/h2-9H,10-11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHOFNYSKXQCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.